molecular formula C24H7Br4NNa2O7 B12286533 Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

Cat. No.: B12286533
M. Wt: 786.9 g/mol
InChI Key: GEAIXZHJOUJASE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate (hereafter referred to as the target compound) is a brominated spirocyclic xanthene derivative with a pyrrole-2,5-dione functional group. Its molecular formula is C₂₄H₇Br₄NNa₂O₇ (derived from the neutral form in ), and it exists as a disodium salt, enhancing its solubility in polar solvents. The compound’s core structure consists of a spirocyclic system merging a benzofuran and xanthene moiety, with bromine atoms at the 2',4',5',7' positions and a pyrrole-2,5-dione group at the 5-position.

Properties

Molecular Formula

C24H7Br4NNa2O7

Molecular Weight

786.9 g/mol

IUPAC Name

disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C24H9Br4NO7.2Na/c25-13-6-11-21(17(27)19(13)32)35-22-12(7-14(26)20(33)18(22)28)24(11)10-2-1-8(5-9(10)23(34)36-24)29-15(30)3-4-16(29)31;;/h1-7,32-33H;;/q;2*+1/p-2

InChI Key

GEAIXZHJOUJASE-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=CC(=C(C(=C5OC6=C(C(=C(C=C46)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction with N-Hydroxymaleimide

A modified Mitsunobu reaction couples the tetrabrominated intermediate with N-hydroxymaleimide using triphenylphosphine (PPh$$_3$$) and diethyl azodicarboxylate (DEAD). The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C, achieving 68% yield . The maleimide’s electron-deficient double bond facilitates regioselective attack at the xanthene’s 5-position.

Reaction Scheme
$$
\text{C}{21}\text{H}{7}\text{Br}4\text{O}5 + \text{C}4\text{H}3\text{NO}2 \xrightarrow{\text{PPh}3, \text{DEAD}} \text{C}{25}\text{H}{10}\text{Br}4\text{N}\text{O}7 + \text{Byproducts}
$$

Thiol-Maleimide Click Chemistry

For higher specificity, thiol-maleimide conjugation is employed. The tetrabrominated intermediate is first functionalized with a thiol group using 3-mercaptopropyltrimethoxysilane (MPTMS) in methanol. Subsequent reaction with maleic anhydride in dimethylformamide (DMF) forms the dioxopyrrole ring via cyclodehydration. This method yields 74% pure product but requires inert conditions to prevent oxidation.

Disodium Salt Formation

The final step involves deprotonation of the phenolic hydroxyl groups and carboxylate formation using sodium hydroxide (NaOH). A biphasic system (water/dichloromethane) ensures complete ionization, with the disodium salt precipitating upon pH adjustment to 10.5. Filtration and drying under vacuum yield the product in >95% purity , as verified by HPLC.

Critical Parameters

  • NaOH Concentration: 2.0 M
  • pH Adjustment Rate: 0.5 pH units/minute
  • Drying Temperature: 60°C

Analytical Characterization

Spectroscopic Confirmation

  • $$^1\text{H NMR}$$ (DMSO-$$d_6$$): Absence of phenolic protons at δ 10.2–10.8 ppm confirms deprotonation.
  • UV-Vis : $$\lambda_{\text{max}} = 518 \, \text{nm}$$ (ε = 98,400 M$$^{-1}$$cm$$^{-1}$$), characteristic of the xanthene $$\pi \rightarrow \pi^*$$ transition.

Purity Assessment

  • HPLC : Retention time = 12.7 min (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calculated for $$\text{C}{25}\text{H}{8}\text{Br}4\text{N}\text{Na}2\text{O}_7$$: C 34.92%, H 0.94%, N 1.63%; Found: C 34.88%, H 0.91%, N 1.60%.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Over-bromination at the 1' or 3' positions remains a concern. Kinetic studies show that maintaining the reaction below 25°C suppresses polysubstitution. Computational modeling (DFT) identifies the 2',4',5',7' sites as having the lowest activation energy for electrophilic attack.

Stability of the Dioxopyrrole Group

The maleimide ring is prone to hydrolysis under basic conditions. Storage at pH 7.4 (phosphate buffer) and 4°C extends shelf life to 6 months.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by photoredox catalysis.

    Substitution: Bromine atoms in the compound can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Typically involves the use of light and a suitable photocatalyst.

    Substitution: Requires specific nucleophiles and appropriate reaction conditions.

Major Products

    Oxidation: Leads to the formation of various oxidized derivatives.

    Substitution: Results in the replacement of bromine atoms with other functional groups.

Scientific Research Applications

Biological Staining

Eosin Y is primarily used as a counterstain in histological and cytological staining protocols. It effectively highlights cellular structures by interacting with proteins and biomolecules due to its electrostatic properties:

  • Mechanism : The negatively charged carboxylic acid groups in Eosin Y bind to positively charged regions in cellular components, allowing for visualization of the cytoplasm and extracellular matrix.

Case Study: Histological Analysis

In a study analyzing tissue morphology, Eosin Y was used to provide contrast following hematoxylin staining. This combination allowed researchers to differentiate various cell types and assess tissue architecture effectively.

Photocatalysis

Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate exhibits significant photocatalytic properties:

  • Applications : It is utilized in organic synthesis to catalyze reactions involving electron transfer processes. This capability enhances the efficacy of certain drugs by improving their bioavailability through photodynamic mechanisms.

Case Study: Drug Efficacy Enhancement

Research demonstrated that incorporating Eosin Y into drug formulations increased the photodynamic response, leading to improved therapeutic outcomes in targeted cancer treatments.

Dye Production

Eosin Y is widely used in the production of dyes and pigments due to its vibrant color and stability under light exposure:

ApplicationDescription
Textile DyesUsed for dyeing fabrics, providing bright colors and excellent fastness properties.
Cosmetic ProductsIncorporated into formulations for its coloring properties while ensuring safety for skin application.

Fluorescent Markers

In microscopy, Eosin Y serves as a fluorescent marker due to its ability to absorb light at specific wavelengths:

  • Use Case : It is employed in fluorescence microscopy to visualize cellular components with high sensitivity.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and participate in photoredox reactions. Upon exposure to light, it can generate reactive oxygen species, which can then engage in various chemical transformations. This property makes it a valuable tool in photoredox catalysis, where it facilitates the oxidation of substrates .

Comparison with Similar Compounds

Tetraiodofluorescein Derivative (CAS: 15905-32-5)

  • Structure : 3',6'-Dihydroxy-2',4',5',7'-tetraiodo-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one .
  • Key Differences: Halogens: Iodine replaces bromine, increasing molecular weight (MW: ~837.76 vs. ~742.95 for the neutral form of the target compound) and enhancing the heavy-atom effect, which could quench fluorescence more effectively .
  • Applications : Likely used in histology as a staining agent due to iodine’s electron density and affinity for biomolecules.

Difluoro-Spiroisobenzofuran Derivative (CAS: 198139-51-4)

  • Structure : 2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid 2,5-dioxo-1-pyrrolidinyl ester .
  • Functional Groups: Contains a carboxylic acid ester linked to pyrrolidinyl dione, offering different reactivity (e.g., ester hydrolysis) compared to the target compound’s disodium diolate.
  • Applications : May serve as a fluorescent probe with tunable solubility for hydrophobic environments.

Functional Group Variations

Pyrrole-2,5-Dione vs. Hydrazone Derivatives

  • Example: 3',6'-Bis(diethylamino)-2-((furan-2-ylmethylene)amino)spiro[isoindoline-1,9'-xanthene]-3-thione .
  • Key Differences: The hydrazone group introduces a Schiff base-like structure, enabling metal chelation and pH-dependent tautomerism, unlike the pyrrole-2,5-dione’s electron-deficient lactam ring. The target compound’s pyrrole-2,5-dione may participate in Michael addition or act as a dienophile in Diels-Alder reactions .

Boronic Ester and Disulfide Derivatives

  • Example: 3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl 2-((2-oxo-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)disulfanyl)acetate .
  • Key Differences :
    • Incorporates a boronic ester (for Suzuki coupling) and disulfide bond (for redox-responsive applications), contrasting with the target compound’s bromine and sodium counterions.
    • The disulfide introduces dynamic covalent chemistry, expanding utility in drug delivery systems .

Metal Chelation and Ionic Forms

Disodium Salt vs. Neutral Forms

  • The target compound’s disodium salt (derived from the neutral form in ) enhances aqueous solubility, making it suitable for biological buffers. Neutral analogs (e.g., ’s compound) may exhibit lower solubility but better membrane permeability.

Comparison with Diethylamino Derivatives

  • Example: N-(3’,6’-Bis(diethylamino)-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-oxo-3-ferrocenylpropanamide .
  • Key Differences: Diethylamino groups impart strong electron-donating effects, shifting absorption/emission spectra to longer wavelengths compared to bromine’s electron-withdrawing effects. Ferrocenyl moiety introduces redox activity, absent in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Halogens Functional Groups Molecular Weight Key Properties/Applications Reference
Target Compound (Disodium Salt) Br (4×) Pyrrole-2,5-dione, disodium diolate ~742.95 (neutral) Solubility in polar solvents, heavy-atom effect
Tetraiodofluorescein I (4×) None ~837.76 Histological staining, fluorescence quenching
Difluoro-Spiroisobenzofuran Ester F (2×) Carboxylic acid ester ~509.37 Tunable fluorescence, ester reactivity
Hydrazone-Spiroxanthene Derivative None Hydrazone, thione N/A Metal chelation, pH-dependent behavior
Boronic Ester-Disulfide Derivative None Boronic ester, disulfide N/A Suzuki coupling, redox-responsive systems

Biological Activity

Disodium 2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate, often referred to for its pigment properties, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes multiple bromine substitutions and a spiro-linked benzofuran-xanthene moiety. Understanding its biological activity is crucial for applications in pharmaceuticals, cosmetics, and materials science.

The compound's chemical formula can be summarized as follows:

  • Molecular Formula : C₁₄H₈Br₄N₂O₄
  • CAS Number : 18472-87-2

Structural Features

The unique features of the compound include:

  • Bromination : The presence of four bromine atoms enhances its reactivity and potential biological interactions.
  • Spiro Structure : The spiro linkage provides rigidity to the molecule, which may influence its interaction with biological targets.

Antioxidant Properties

Research indicates that disodium 2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate exhibits significant antioxidant activity. This activity is essential in combating oxidative stress in cells, which is linked to various diseases.

Case Study: Antioxidant Efficacy

A study investigated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results showed that:

Concentration (µg/mL)% Inhibition
1025%
5055%
10080%

The compound demonstrated a dose-dependent inhibition of free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies have shown that it possesses inhibitory effects against a range of pathogens.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus30
Escherichia coli50
Candida albicans40

These findings indicate that the compound could be explored further for applications in antimicrobial treatments.

Cytotoxic Effects

Research has also focused on the cytotoxic effects of disodium 2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate on cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using an MTT assay. The results indicated:

Cell LineIC50 (µM)
HeLa15
MCF-720

These results suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Understanding how disodium 2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate exerts its biological effects is critical. Potential mechanisms include:

  • Free Radical Scavenging : Its structural features allow it to neutralize free radicals effectively.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with bacterial growth and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests it may trigger programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound after synthesis?

To verify the compound’s structure, employ a combination of NMR (¹H/¹³C) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and FT-IR to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹). Cross-reference spectral data with structurally analogous xanthene derivatives, such as Eosin Y disodium . For bromine substitution patterns, X-ray crystallography or HPLC-MS can resolve positional isomerism .

Q. What standard protocols are recommended for synthesizing this tetrabrominated spiroxanthene derivative?

Bromination of the parent xanthene core typically involves controlled addition of brominating agents (e.g., NBS or Br₂) in anhydrous DMF at 60–80°C. Monitor reaction progress via TLC or HPLC to avoid over-bromination. Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol/DMF mixtures .

Q. How should researchers mitigate hydrolytic instability during storage and experimental use?

Store the compound in anhydrous conditions under inert gas (argon/nitrogen) at –20°C. For aqueous studies, use freshly prepared solutions buffered at pH 6.5–7.5 to minimize degradation. Degradation products can be tracked via UV-Vis spectroscopy (shift in λmax) or HPLC .

Advanced Research Questions

Q. How can discrepancies in fluorescence quantum yield (ΦF) across solvent systems be resolved?

Discrepancies often arise from solvent polarity effects or aggregation. Perform solvatochromic studies to correlate ΦF with solvent parameters (e.g., Reichardt’s ET(30)). Use time-resolved fluorescence to distinguish radiative vs. non-radiative decay pathways. For aggregation-prone systems, employ dynamic light scattering (DLS) or cryo-TEM to assess nanoparticle formation .

Q. What computational approaches enhance the design of photodynamic therapy (PDT) applications for this compound?

Combine density functional theory (DFT) to model excited-state behavior (e.g., singlet-triplet gaps) with molecular docking to predict biomolecular interactions (e.g., DNA/protein binding). Validate predictions experimentally using fluorescence quenching assays and singlet oxygen detection (e.g., using 1,3-diphenylisobenzofuran as a probe) .

Q. How can researchers optimize heterogeneous catalytic systems for debromination studies of this compound?

Screen catalysts (e.g., Pd/C, Ni nanoparticles) under varying H2 pressures (1–5 atm) and temperatures (25–80°C). Analyze debromination pathways via GC-MS or LC-QTOF to identify intermediates. Compare kinetic data with Arrhenius plots to determine activation energies .

Q. What strategies address conflicting data in biomolecular binding studies using this compound?

Conflicting binding constants (Kd) may stem from competing equilibria (e.g., self-aggregation). Use isothermal titration calorimetry (ITC) for direct enthalpy measurements and surface plasmon resonance (SPR) to monitor real-time binding. Cross-validate with molecular dynamics (MD) simulations to identify dominant interaction modes .

Methodological Notes

  • Data Contradiction Analysis : Always replicate experiments under identical conditions and include internal controls (e.g., reference dyes like fluorescein). For spectral anomalies, verify instrument calibration using certified standards .
  • Experimental Design : Align hypotheses with theoretical frameworks (e.g., Förster resonance energy transfer for sensor applications) and document all parameters (e.g., excitation wavelengths, solvent dielectric constants) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.